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Compound of Interest

Compound Name: H-Ala-Ala-OH

Cat. No.: B112206

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
dipeptide H-Ala-Ala-OH (Alanylalanine). It includes available data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with
detailed experimental protocols. This document is intended to serve as a valuable resource for
researchers and professionals involved in peptide analysis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in
solution. For H-Ala-Ala-OH, both *H and 3C NMR provide critical information about its

chemical environment.

'H NMR Spectroscopic Data

The 'H NMR spectrum of H-Ala-Ala-OH in D20 typically exhibits signals corresponding to the
alpha-protons and the methyl protons of the two alanine residues. Due to the chiral nature of
the molecule and the peptide bond, the chemical environments of the two alanine residues are
distinct, leading to separate signals.
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] Chemical Shift (d) in o Coupling Constant
Proton Assignment _ Multiplicity .
ppm (in D20) (J) in Hz
o-H (N-terminal) ~3.8-4.0 Quartet ~7.0
CHs (N-terminal) ~1.4-15 Doublet ~7.0
o-H (C-terminal) ~4.0-4.2 Quartet ~7.2
CHs (C-terminal) ~15-1.6 Doublet ~7.2

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.

3C NMR Spectroscopic Data

The 3C NMR spectrum provides information about the carbon skeleton of H-Ala-Ala-OH. The
carbonyl carbons of the peptide bond and the carboxylic acid, the alpha-carbons, and the
methyl carbons will each give rise to distinct signals.

Carbon Assignment Predicted Chemical Shift (8) in ppm (in D20)
C=0 (Peptide Bond) ~175-178

C=0 (Carboxylic Acid) ~178 - 181

o-C (N-terminal) ~51 - 53

o-C (C-terminal) ~52 -54

CHs (N-terminal) ~17 - 19

CHs (C-terminal) ~18 - 20

Note: This data is predicted based on typical chemical shifts for dipeptides. Experimental data
for H-Ala-Ala-OH is not readily available in public databases.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:
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» Dissolve approximately 5-10 mg of H-Ala-Ala-OH in 0.5-0.7 mL of a suitable deuterated
solvent. For peptides, deuterium oxide (D20) is a common choice. Dimethyl sulfoxide-de
(DMSO-de) can also be used, particularly if exchangeable amide protons are to be observed.

e Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e The NMR spectra are typically acquired on a spectrometer with a proton frequency of 400
MHz or higher.

e For *H NMR, a standard single-pulse experiment is used. Key parameters include a spectral
width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio
(typically 16-64 scans), and a relaxation delay of 1-5 seconds.

e For 3C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single
lines for each unique carbon. A larger number of scans is usually required due to the low
natural abundance of 13C.

Below is a generalized workflow for acquiring NMR data.

Sample Preparation Data Acquisition Data Processing
Dissolve H-Ala-Ala-OH Transfert Place Sample in Set Up Experiment Ao Ben Fourier Transform Analyze Spectrum
in Deuterated Solvenl NMR Tube NMR Spectrometer (*H or 13C) a & Phasing (Chemical Shifts, Coupling)

Click to download full resolution via product page
NMR Data Acquisition Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of H-Ala-Ala-OH is characterized by
absorptions corresponding to the amine, amide, and carboxylic acid groups.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b112206?utm_src=pdf-body
https://www.benchchem.com/product/b112206?utm_src=pdf-body-img
https://www.benchchem.com/product/b112206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

IR Spectroscopic Data

Predicted Wavenumber

Vibrational Mode Intensity
(cm~)

O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad
N-H Stretch (Amine) 3200 - 3500 Medium
C-H Stretch (Alkyl) 2850 - 3000 Medium
C=0 Stretch (Carboxylic Acid) 1700 - 1725 Strong
C=0 Stretch (Amide I) 1630 - 1680 Strong
N-H Bend (Amide II) 1510 - 1570 Medium
C-0O Stretch (Carboxylic Acid) 1210 - 1320 Strong

Note: This data is predicted based on characteristic IR absorption frequencies for peptides and
carboxylic acids. The exact peak positions can be influenced by the physical state of the
sample (solid or solution) and hydrogen bonding.

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of H-Ala-Ala-OH with approximately 100-200 mg of dry potassium
bromide (KBr) using an agate mortar and pestle.[1]

o Place the mixture into a pellet die.

o Apply pressure using a hydraulic press to form a transparent pellet.[1]
Data Acquisition:

e Place the KBr pellet in the sample holder of the FTIR spectrometer.

e Record the spectrum, typically in the range of 4000 to 400 cm™1.
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e Abackground spectrum of a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

The following diagram illustrates the general workflow for FTIR analysis.

Data Acquisition

Sample Preparation (KBr Pellet) Acquire Sample Data Processing
Spectrum
Grind H-Ala-Ala-OH Press into Place Pellet in A ‘ ( Subtract Background Analyze Spectrum
with KBr a Pellet FTIR Spectrometer T \ from Sample Spectrum (Peak Positions & Intensities)
Acquire Background
Spectrum (KBr only)

Click to download full resolution via product page
FTIR Data Acquisition Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
For H-Ala-Ala-OH, it is used to confirm the molecular weight and can provide structural
information through fragmentation analysis.

Mass Spectrometry Data

e Molecular Formula: CeH12N20s3

e Molecular Weight: 160.17 g/mol

e Monoisotopic Mass: 160.0848 Da
Expected lons (Electrospray lonization - ESI):
o Positive lon Mode: [M+H]* = 161.0921 m/z

e Negative lon Mode: [M-H]~ = 159.0776 m/z
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Note: The fragmentation pattern in MS/MS experiments would be expected to show cleavage
of the peptide bond, resulting in characteristic b and y ions.

Experimental Protocol for ESI Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of H-Ala-Ala-OH (typically 1-10 uM) in a solvent system suitable for
electrospray ionization, such as a mixture of water and acetonitrile with a small amount of
formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

Data Acquisition:

The sample solution is introduced into the ESI source of the mass spectrometer via direct
infusion or after separation by liquid chromatography (LC).

» Ahigh voltage is applied to the ESI needle to generate charged droplets, which then
desolvate to produce gas-phase ions.[2]

e The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap),
where they are separated based on their mass-to-charge ratio.

e The detector records the abundance of each ion.

The workflow for ESI-MS analysis is depicted below.

Sample Preparation Data Acquisition Data Analysis
Dissolve H-Ala-Ala-OH Infuse Sample into Generate Gas-Phase Mass Analysis () BT Generate Mass Interpret Spectrum
in ESI-compatible Solvent ESI Source lons (m/z Separation) Spectrum (Molecular lon, Fragments)

Click to download full resolution via product page

ESI-MS Data Acquisition Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. drawellanalytical.com [drawellanalytical.com]
e 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

» To cite this document: BenchChem. [Spectroscopic Data of H-Ala-Ala-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112206#h-ala-ala-oh-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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